molecular formula C11H10N4OS B4430707 N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)nicotinamide

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)nicotinamide

Cat. No. B4430707
M. Wt: 246.29 g/mol
InChI Key: RPPHESCBLYNFAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)nicotinamide, also known as CPDTN, is a small molecule that has gained attention in the scientific community due to its potential therapeutic applications. CPDTN is a member of the thiadiazole family, which has been extensively studied for its pharmacological properties.

Mechanism of Action

The mechanism of action of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)nicotinamide is not fully understood, but it is believed to act on multiple pathways in the body. This compound has been shown to inhibit the activity of various enzymes, including histone deacetylases, which are involved in the regulation of gene expression. This compound has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a role in energy metabolism and cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body. In cancer cells, this compound has been shown to induce apoptosis by activating the caspase pathway. This compound has also been shown to reduce the activity of matrix metalloproteinases, which are involved in tumor invasion and metastasis. In neurodegenerative diseases, this compound has been shown to reduce oxidative stress and inflammation, which are believed to play a role in the progression of these diseases.

Advantages and Limitations for Lab Experiments

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)nicotinamide has several advantages for lab experiments, including its small molecular size, which allows for easy synthesis and modification. This compound is also relatively stable and has low toxicity, making it suitable for in vitro and in vivo studies. However, this compound has some limitations, including its poor solubility in water, which can limit its use in certain experiments. This compound also has limited bioavailability, which can make it difficult to achieve therapeutic concentrations in vivo.

Future Directions

There are several future directions for research on N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)nicotinamide. One area of research is the development of more potent and selective analogs of this compound for use in cancer and neurodegenerative disease research. Another area of research is the investigation of the mechanism of action of this compound, which could lead to the development of new therapeutic targets. Additionally, research on the pharmacokinetics and pharmacodynamics of this compound could help to optimize its use in clinical settings.

Scientific Research Applications

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)nicotinamide has been shown to have potential therapeutic applications in various fields of research. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and reducing cell proliferation. In neurodegenerative disease research, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. This compound has also been studied for its potential use in treating bacterial and viral infections.

properties

IUPAC Name

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4OS/c16-9(8-2-1-5-12-6-8)13-11-15-14-10(17-11)7-3-4-7/h1-2,5-7H,3-4H2,(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPPHESCBLYNFAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(S2)NC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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